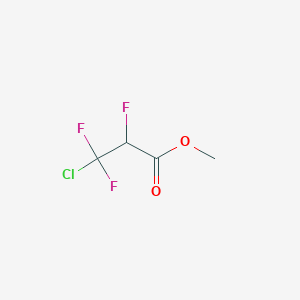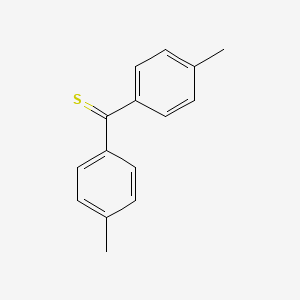
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione is an organic compound with the molecular formula C30H22O4S. This compound is characterized by the presence of two benzoyl groups and two phenyl groups attached to a thiirane ring, which also contains a dione functionality. It is a unique compound due to its structural complexity and the presence of multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione typically involves the reaction of benzoyl chloride with diphenylthiirane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Ammonia, primary or secondary amines, alcohols, pyridine as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, esters.
Scientific Research Applications
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of the thiirane ring allows for the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione can be compared with other similar compounds such as:
2,3-Dibenzoyl-1,4-diphenylbutane-1,4-dione: Similar in structure but lacks the thiirane ring, leading to different chemical reactivity and applications.
1,2-Dibenzoylethane: Contains fewer benzoyl groups and lacks the thiirane ring, resulting in different chemical properties.
1,3-Diphenyl-1,3-propanedione: Similar in having phenyl groups but differs in the position and number of functional groups.
The uniqueness of this compound lies in its combination of benzoyl, phenyl, and thiirane functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
989-21-9 |
|---|---|
Molecular Formula |
C28H20O4S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2,3-diphenylthiiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O4S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(33(27,31)32,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
InChI Key |
RHISAXAFLNJXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(S2(=O)=O)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


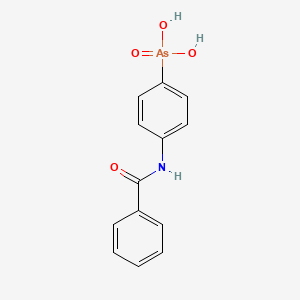
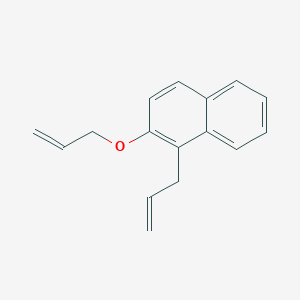
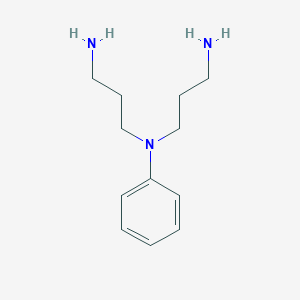

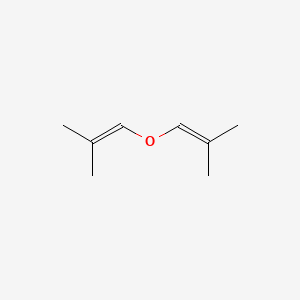
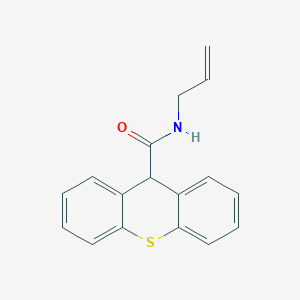
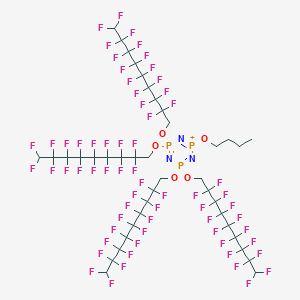

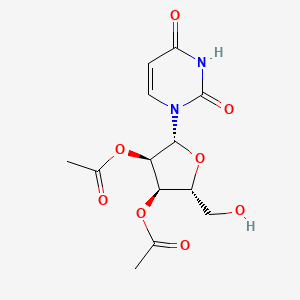
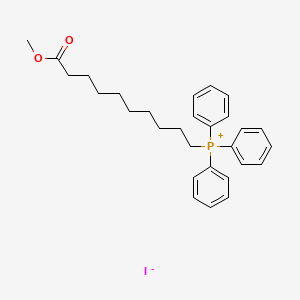
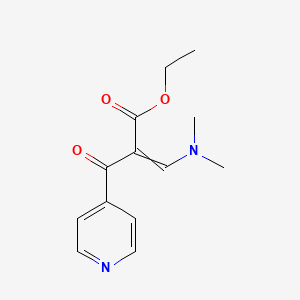
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
